molecular formula C22H23FN4O B11453507 N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11453507
M. Wt: 378.4 g/mol
InChI Key: MJLAENBREXKYJJ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a synthetic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. The key steps include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the pyrimido ring: This step involves the cyclization of the benzimidazole derivative with a suitable reagent such as a dihydropyrimidine.

    Substitution reactions:

    Final modifications:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
  • N,N-diethyl-4-(2-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
  • N,N-diethyl-4-(2-methylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Uniqueness

N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to the presence of the 2-fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance its stability, bioavailability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C22H23FN4O

Molecular Weight

378.4 g/mol

IUPAC Name

N,N-diethyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C22H23FN4O/c1-4-26(5-2)21(28)19-14(3)24-22-25-17-12-8-9-13-18(17)27(22)20(19)15-10-6-7-11-16(15)23/h6-13,20H,4-5H2,1-3H3,(H,24,25)

InChI Key

MJLAENBREXKYJJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=C4F)C

Origin of Product

United States

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